2-(3-methylphenoxy)-N-propan-2-ylacetamide
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Overview
Description
2-(3-methylphenoxy)-N-propan-2-ylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and an acetamide group attached to a propan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-propan-2-ylacetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(3-methylphenoxy)-N-propan-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-propan-2-ylacetamide
- 2-(3-chlorophenoxy)-N-propan-2-ylacetamide
- 2-(3-methylphenoxy)-N-ethylacetamide
Uniqueness
2-(3-methylphenoxy)-N-propan-2-ylacetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVEUDFZBBSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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